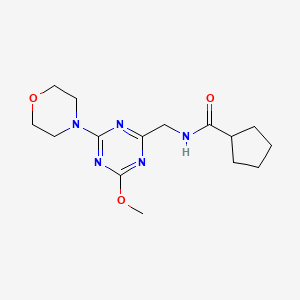
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)cyclopentanecarboxamide” is a chemical compound that belongs to the class of 1,3,5-triazine derivatives . It has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of such compounds typically involves the displacement of chlorine atoms in cyanuric chloride with various groups . The presence of two electron-donating piperidine/morpholine groups decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .Molecular Structure Analysis
The molecular structure of this compound includes a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. Attached to this core are methoxy, morpholino, and cyclopentanecarboxamide groups .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the nature of the substituents on the triazine core . The presence of electron-donating groups can affect the reactivity of the compound .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Studies have elucidated the crystal structures of derivatives closely related to the target compound, revealing interesting conformational details such as chair and butterfly conformations which are essential for understanding the molecular geometry and potential interactions in biological systems (Fridman, Kapon, & Kaftory, 2003).
Synthetic Applications
In synthetic chemistry, research has been conducted on the synthesis of novel compounds utilizing derivatives that share the core structure of the target compound. These synthetic routes have led to the creation of compounds with potential anti-inflammatory and analgesic properties, demonstrating the versatility of this moiety in drug design (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, the thermal rearrangement of certain triazine derivatives has been explored, leading to new compounds with unique structures (Dovlatyan, Eliazyan, Pivazyan, & Yengoyan, 2010).
Biological Activity
Research into the biological activity of morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives has shown promising results, particularly in the context of cytotoxicity towards cancer cells. Such studies highlight the potential therapeutic applications of these compounds in treating various forms of cancer (Jin, Ban, Nakamura, & Lee, 2018).
Antimicrobial and Anticancer Research
Further investigations have demonstrated the antimicrobial activities of 1,2,4-triazole derivatives, some of which include morpholine as a substituent. These compounds exhibited good to moderate activities against various microorganisms, suggesting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Additionally, the antiproliferative activities of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides against cancer cell lines further underscore the relevance of triazine derivatives in developing novel anticancer therapies (Wang, Xu, Xin, Lu, & Zhang, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-22-15-18-12(10-16-13(21)11-4-2-3-5-11)17-14(19-15)20-6-8-23-9-7-20/h11H,2-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGVCGYEXLATMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

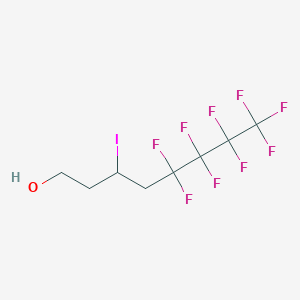
![N-[2-(4-FLUOROPHENYL)ETHYL]-3-METHYL-1,2,4-THIADIAZOLE-5-CARBOXAMIDE](/img/structure/B2637449.png)
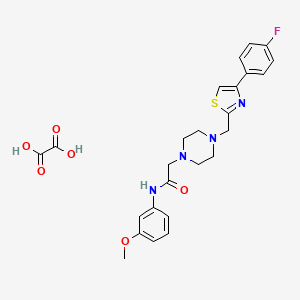
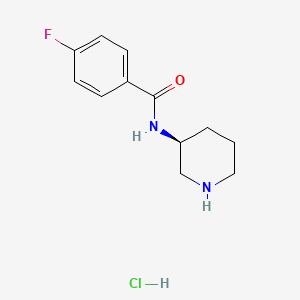
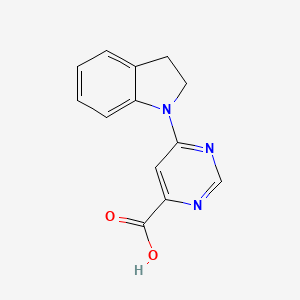
![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2637454.png)
![N-cyclohexyl-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2637456.png)
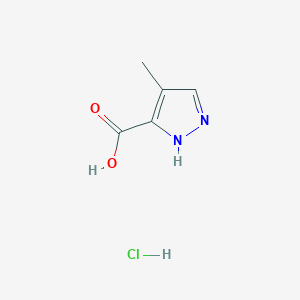
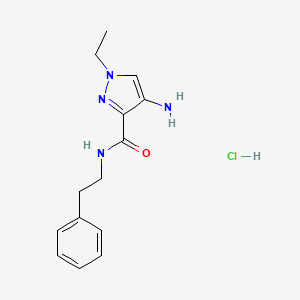
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)
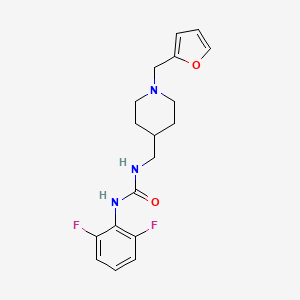

![5-((4-Methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2637466.png)
